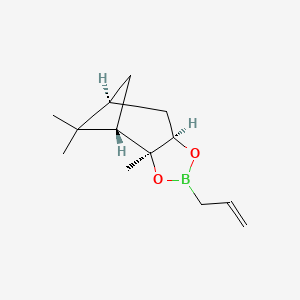

(+)-Allylboronic acid pinanediol ester

Description

BenchChem offers high-quality (+)-Allylboronic acid pinanediol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Allylboronic acid pinanediol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEMLWHNKCNXMY-KQXIARHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746249 | |

| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131433-93-7 | |

| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131433-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (+)-Allylboronic Acid Pinanediol Ester from (+)-α-Pinene

Abstract

This technical guide provides an in-depth, research-grade overview of the synthetic pathway to (+)-allylboronic acid pinanediol ester, a valuable chiral reagent in modern organic synthesis. Leveraging (+)-α-pinene, a readily available and inexpensive monoterpene from the chiral pool, this guide details a robust two-stage synthesis. The first stage focuses on the stereoselective oxidation of (+)-α-pinene to produce the pivotal chiral auxiliary, (+)-pinanediol. The second stage describes the subsequent formation of the target allylboronic ester through the reaction of an allylmetallic reagent with a borate precursor, followed by esterification with the synthesized (+)-pinanediol. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying mechanistic principles and strategic considerations that ensure high yield and stereochemical fidelity.

Introduction

Chiral allylboronic esters are powerful tools in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds to construct complex molecular architectures.[1] Among these, (+)-allylboronic acid pinanediol ester stands out due to the efficacy of the pinanediol auxiliary, which imparts a rigid, sterically defined environment around the boron center. This structural rigidity is crucial for achieving high levels of stereocontrol in subsequent reactions, such as asymmetric allylboration of carbonyls.[2]

The ultimate source of chirality for this reagent is (+)-α-pinene, a major constituent of turpentine oil.[3] This makes the synthesis economically viable and sustainable, providing a direct entry into highly valuable, enantiomerically pure compounds from a natural starting material. This guide delineates a reliable and scalable pathway for this transformation.

Part 1: Synthesis of the Chiral Auxiliary: (+)-Pinanediol

The foundational step in this synthesis is the creation of the chiral diol that will control the stereochemistry of the final reagent. This involves a syn-dihydroxylation of the alkene moiety within the bicyclic framework of (+)-α-pinene.

Mechanistic Rationale and Stereochemical Control

The oxidation of (+)-α-pinene to (+)-pinanediol, formally (1R,2R,3R,5S)-2,3-Pinanediol, proceeds via a syn-addition of two hydroxyl groups across the double bond.[3] The stereochemical outcome is dictated by the inherent steric hindrance of the α-pinene structure. The gem-dimethyl bridge effectively blocks one face of the double bond, forcing the oxidant to approach from the less hindered face. This directed attack ensures the formation of the desired cis-diol with high diastereoselectivity.[4] While several methods exist, oxidation with potassium permanganate (KMnO₄) under carefully controlled basic conditions is a classic, cost-effective, and reliable method.[5]

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is adapted from established methodologies for the selective syn-dihydroxylation of α-pinene.[3][5]

Materials:

-

(+)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of (+)-α-pinene in tert-butanol. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Oxidant Preparation: In a separate beaker, prepare an aqueous solution of potassium permanganate and sodium hydroxide. The basic pH is critical to prevent over-oxidation and cleavage of the resulting diol.

-

Oxidation: Add the cold aqueous KMnO₄ solution dropwise to the vigorously stirred α-pinene solution over a period of 2-3 hours. The reaction temperature must be strictly maintained between 0 and 5 °C.[5] The progress of the reaction can be monitored by the dissipation of the intense purple color of the permanganate ion as it is reduced to manganese dioxide (MnO₂), a brown precipitate.

-

Quenching and Workup: Once the addition is complete and the purple color no longer persists, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ precipitate is fully dissolved, resulting in a colorless solution.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude (+)-pinanediol as a white solid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure, crystalline (+)-pinanediol.[5]

Process Visualization: Synthesis of (+)-Pinanediol

Caption: Workflow for the synthesis of (+)-Pinanediol from (+)-α-Pinene.

Part 2: Synthesis of (+)-Allylboronic Acid Pinanediol Ester

With the chiral auxiliary in hand, the next stage involves constructing the allylboronic ester. A highly effective method involves the formation of an allylboronate intermediate from a Grignard reagent, which is then trapped by the chiral diol.

Mechanistic Rationale

This synthesis is predicated on the reaction of a nucleophilic allyl source with an electrophilic boron center.

-

Grignard Reaction: Allylmagnesium bromide, a commercially available or readily prepared Grignard reagent, serves as the allyl anion equivalent.[6] It reacts with a trialkyl borate, such as triisopropyl borate, via nucleophilic attack on the electron-deficient boron atom.

-

Esterification: The resulting boronate species is highly susceptible to hydrolysis. Therefore, it is immediately reacted (in situ) with the synthesized (+)-pinanediol. The diol displaces the alkoxy groups on the boron atom to form the thermodynamically stable five-membered boronic ester ring, known as a dioxaborolane. This step locks in the chiral environment around the boron and yields a product that is significantly more stable to handle and purify than the free boronic acid.[2]

Experimental Protocol

This protocol describes the formation of the target ester from allylmagnesium bromide, triisopropyl borate, and (+)-pinanediol. All steps must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

Allylmagnesium bromide (1.0 M solution in diethyl ether)

-

Triisopropyl borate

-

(+)-Pinanediol (synthesized in Part 1)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of triisopropyl borate in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the allylmagnesium bromide solution dropwise to the stirred borate solution. Maintain the temperature at -78 °C throughout the addition to prevent side reactions. After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

-

Esterification: In a separate flame-dried flask, prepare a solution of (+)-pinanediol in anhydrous diethyl ether. Add this solution dropwise to the cold reaction mixture from the previous step.

-

Warm-up and Quench: After the pinanediol solution has been added, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Purification: Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solution under reduced pressure.

-

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (+)-allylboronic acid pinanediol ester as a liquid.

Quantitative Data Summary

| Reagent | Molar Eq. | Key Role |

| Triisopropyl borate | 1.0 | Boron source |

| Allylmagnesium bromide | 1.1 | Allyl nucleophile |

| (+)-Pinanediol | 1.05 | Chiral auxiliary |

| Diethyl Ether | - | Anhydrous solvent |

Overall Synthesis Visualization

Caption: Overall synthetic pathway from (+)-α-Pinene to the target ester.

Conclusion

The synthesis of (+)-allylboronic acid pinanediol ester from (+)-α-pinene is a strategically sound approach for producing a highly valuable chiral reagent. By following the detailed protocols for the stereoselective oxidation of the starting material and the subsequent construction of the boronic ester, researchers can reliably access this compound in high purity. The causality of the synthesis is clear: the steric properties of α-pinene dictate the stereochemistry of the diol, which in turn serves as an effective chiral controller in the final product. This guide provides a self-validating framework for the synthesis, grounded in established chemical principles and supported by authoritative literature, enabling its application in advanced organic synthesis and drug discovery programs.

References

-

Matteson, D. S. (2013). Matteson Homologation. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

-

Yale Chemistry Department. Hydroboration. [Link]

-

Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

-

Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 108(4), 810–819. [Link]

-

Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 2018–2021. [Link]

-

Lee, H. M., et al. (2025). Insertion of chiral carbenoids into pinanediol boronic esters. Arkivoc, 2025(3), 12466. [Link]

-

Kazmaier, U. (2021). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 19(10), 557. [Link]

- Google Patents. (2012). Synthesis method of chiral 2,3-pinanediol. CN102584538B.

-

Organic Chemistry Portal. Allylboronic acid or boronate synthesis. [Link]

-

ResearchGate. (2020). Recovery of α-pinanediol via base hydrolysis of the α-pinane carbonate.... [Link]

-

Kabalka, G. W., Li, N.-S., & Yu, S. (1997). Asymmetric synthesis of alkylarylcarbinols via reaction of a chiral pinanediol alkylboronic ester with arylmethyl chlorides. Tetrahedron: Asymmetry, 8(22), 3843–3846. [Link]

-

Organic Syntheses. (1989). ISOMERIZATION OF (−)-β-PINENE TO (−)-α-PINENE. Coll. Vol. 7, p.429 (1990); Vol. 67, p.69. [Link]

-

Organic Chemistry Portal. (2014). Synthesis of Tertiary Allylboronates from Vinylboronates. Synlett, 25, 217-220. [Link]

-

Szabó, K. J., & Aggarwal, V. K. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(46), 11726–11729. [Link]

-

Gung, B. W. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. The Journal of Organic Chemistry, 84(21), 13417–13437. [Link]

-

Organic Syntheses. (1986). ALLYLMAGNESIUM BROMIDE. Coll. Vol. 6, p.757 (1988); Vol. 55, p.33. [Link]

Sources

- 1. Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Mechanism of Enantioselective Allylboration with (+)-Allylboronic Acid Pinanediol Ester

Introduction: The Significance of Chiral Homoallylic Alcohols

The stereocontrolled synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for the synthesis of complex natural products and pharmaceuticals. Among the myriad of methods developed, the enantioselective allylboration of carbonyl compounds stands out for its reliability and high degree of stereocontrol. At the heart of many of these transformations lies the use of chiral allylboron reagents, with (+)-allylboronic acid pinanediol ester being a particularly effective and widely utilized reagent. This guide provides an in-depth exploration of the mechanistic underpinnings of this powerful reaction, offering insights into the factors that govern its high enantioselectivity.

The Reagent: (+)-Allylboronic Acid Pinanediol Ester

The efficacy of (+)-allylboronic acid pinanediol ester in asymmetric synthesis stems from the chiral scaffold provided by the (+)-pinanediol auxiliary, which is derived from the naturally abundant monoterpene (+)-α-pinene. The steric bulk and defined stereochemistry of the pinanediol moiety create a chiral environment around the boron atom, which is essential for inducing facial selectivity in the subsequent reaction with a prochiral aldehyde.

The synthesis of this reagent is typically achieved through the esterification of allylboronic acid with (+)-pinanediol.[1] It is crucial to use high-purity starting materials and anhydrous conditions to prevent the formation of boroxines (cyclic trimers of boronic acids) and ensure the integrity of the chiral ester.[1]

The Core Mechanism: The Zimmerman-Traxler Transition State

The high degree of stereoselectivity observed in the allylboration of aldehydes with (+)-allylboronic acid pinanediol ester is rationalized by the Zimmerman-Traxler model.[2][3][4][5] This model postulates a highly organized, chair-like six-membered transition state involving the boron reagent and the aldehyde.

Key Features of the Zimmerman-Traxler Model:

-

Chair-like Conformation: The transition state adopts a chair-like conformation to minimize steric interactions, which is energetically favored over a boat-like arrangement.[2][3]

-

Coordination: The reaction is initiated by the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic boron atom of the allylboronate.

-

Stereochemical Information Transfer: The stereochemical information from the chiral pinanediol auxiliary is transferred to the newly forming stereocenters through this organized transition state.

dot graph "Zimmerman_Traxler_Transition_State" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the chair B [label="B", pos="0,1.5!", color="#EA4335", fontcolor="#202124"]; O1 [label="O", pos="-1.2,0.75!", color="#4285F4", fontcolor="#202124"]; C_allyl [label="C", pos="-1.2,-0.75!", color="#34A853", fontcolor="#202124"]; C_gamma [label="Cγ", pos="0,-1.5!", color="#34A853", fontcolor="#202124"]; C_alpha [label="Cα", pos="1.2,-0.75!", color="#34A853", fontcolor="#202124"]; O_ald [label="O", pos="1.2,0.75!", color="#4285F4", fontcolor="#202124"];

// Aldehyde and Allyl substituents R_ald [label="R", pos="2.2,1.25!", fontcolor="#5F6368"]; H_ald [label="H", pos="1.5, -1.5!", fontcolor="#5F6368"]; H1_allyl [label="H", pos="-2.2,1.25!", fontcolor="#5F6368"]; H2_allyl [label="H", pos="-2.2,-1.25!", fontcolor="#5F6368"];

// Pinanediol ester representation Pinanediol [label="(+)-Pinanediol\nmoiety", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,2.5!"];

// Edges for the chair B -- O1 [label="", color="#5F6368"]; O1 -- C_allyl [label="", color="#5F6368"]; C_allyl -- C_gamma [label="", style=dashed, color="#FBBC05"]; C_gamma -- C_alpha [label="", style=dashed, color="#FBBC05"]; C_alpha -- O_ald [label="", style=dashed, color="#FBBC05"]; O_ald -- B [label="", color="#5F6368"];

// Edges for substituents O_ald -- R_ald [label="", color="#5F6368"]; C_alpha -- H_ald [label="", color="#5F6368"]; O1 -- H1_allyl [label="", style=invis]; C_allyl -- H2_allyl [label="", style=invis]; B -- Pinanediol [label="", style=dashed, color="#5F6368"];

// Caption caption [label="Zimmerman-Traxler Transition State Model", shape=plaintext, pos="0,-2.5!"]; } Caption: Favored chair-like transition state for allylboration.

In this transition state, the bulky R group of the aldehyde preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions with the substituents on the allyl group and the pinanediol moiety.[2][3] The allyl group attacks the si-face of the aldehyde carbonyl, leading to the formation of the corresponding (R)-homoallylic alcohol. The (+)-pinanediol auxiliary effectively shields one face of the allylboronate, directing the aldehyde to approach from the less sterically hindered face.

Factors Influencing Enantioselectivity

Several factors play a crucial role in determining the high enantiomeric excess (ee) observed in these reactions:

-

The Chiral Auxiliary: The rigid bicyclic structure of the (+)-pinanediol is paramount. Its steric bulk effectively blocks one face of the prochiral aldehyde from approaching the allylboron reagent, thereby dictating the stereochemical outcome.

-

Solvent: Allylboration reactions are typically performed in non-coordinating, polar aprotic solvents such as toluene or dichloromethane.[6] These solvents do not compete with the aldehyde for coordination to the boron atom, thus preserving the integrity of the Zimmerman-Traxler transition state.

-

Temperature: Lower reaction temperatures (e.g., -78 °C) are generally employed to enhance enantioselectivity. At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, leading to a higher population of the favored transition state and, consequently, a higher ee.

-

Lewis Acids: While not always necessary with the highly reactive pinanediol esters, the addition of a Lewis acid can sometimes accelerate the reaction.[6] However, care must be taken as certain Lewis acids can alter the reaction mechanism and potentially lower the enantioselectivity.

Experimental Protocol: A Representative Enantioselective Allylboration

The following protocol outlines a general procedure for the enantioselective allylboration of an aldehyde using (+)-allylboronic acid pinanediol ester.

Materials:

-

(+)-Allylboronic acid pinanediol ester

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of (+)-allylboronic acid pinanediol ester (1.1 equivalents) in anhydrous toluene under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Aldehyde Addition: The aldehyde (1.0 equivalent) is dissolved in a minimal amount of anhydrous toluene and added dropwise to the cooled solution of the allylboron reagent over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

-

Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Quantitative Data Summary

The enantioselective allylboration with (+)-allylboronic acid pinanediol ester has been successfully applied to a wide range of aldehydes, consistently affording high yields and excellent enantioselectivities.

| Aldehyde | Product | Yield (%) | ee (%) |

| Benzaldehyde | (R)-1-Phenyl-3-buten-1-ol | >95 | >98 |

| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-3-buten-1-ol | >90 | >97 |

| Isobutyraldehyde | (R)-4-Methyl-1-penten-3-ol | >90 | >96 |

Note: Yields and ee values are representative and may vary depending on the specific reaction conditions and substrate.

Conclusion and Future Outlook

The enantioselective allylboration of aldehydes using (+)-allylboronic acid pinanediol ester is a robust and highly predictable method for the synthesis of chiral homoallylic alcohols. The stereochemical outcome is reliably controlled by the Zimmerman-Traxler transition state, where the chiral pinanediol auxiliary directs the facial selectivity of the aldehyde addition. The continued development of new chiral boron reagents and a deeper understanding of the reaction mechanism will undoubtedly lead to even more powerful and versatile synthetic methodologies in the future. The principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

-

Aggarwal, V. K., et al. (2013). Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. Journal of the American Chemical Society, 135(15), 5674–5677. [Link]

-

Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of α-chiral homoallylic alcohols with high enantiomeric purity. Journal of the American Chemical Society, 105(7), 2092–2093. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Kennedy, J. W. J., & Hall, D. G. (2002). Lewis Acid Catalyzed Enantioselective Allylboration of Aldehydes. Journal of the American Chemical Society, 124(39), 11586–11587. [Link]

-

Lachance, H., & Hall, D. G. (2009). Allylboration of Carbonyl Compounds. Organic Reactions, 1-574. [Link]

-

Matteson, D. S., & Sadhu, K. M. (1983). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 105(7), 2077–2078. [Link]

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

Fundamental Properties and Stability of (+)-Allylboronic Acid Pinanediol Ester

The following technical guide details the fundamental properties, stability profile, and synthetic utility of (+)-allylboronic acid pinanediol ester.

Technical Reference Guide | Version 1.0

Executive Summary

(+)-Allylboronic acid pinanediol ester (CAS 77091-61-3) is a chiral organoboron reagent widely utilized in asymmetric synthesis for the enantioselective allylation of aldehydes and imines. Unlike its achiral counterparts (e.g., pinacol allylboronate) or the highly reactive Brown reagents (B-allyldiisopinocampheylborane), the pinanediol ester occupies a unique chemical space: it combines high stereoselectivity with exceptional thermodynamic and hydrolytic stability . This guide analyzes its physicochemical properties, manufacturing protocols, and the mechanistic basis of its stability, providing a roadmap for its application in pharmaceutical intermediate synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5]

The reagent is derived from (+)-pinanediol, a chiral auxiliary synthesized from the abundant terpene (+)-

Key Chemical Data

| Property | Specification |

| Chemical Name | (+)-Allylboronic acid pinanediol ester |

| IUPAC Name | (1S,2S,3R,5S)-2-allyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-boronic acid ester |

| CAS Number | 77091-61-3 |

| Molecular Formula | |

| Molecular Weight | 220.12 g/mol |

| Physical State | Viscous colorless to pale yellow oil (often solidifies upon prolonged freezer storage) |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Toluene; Insoluble in water |

| Chirality | Derived from (+)-pinanediol; induces re-face attack on aldehydes (typically yielding anti or S homoallylic alcohols depending on substitution) |

Structural Visualization

The pinanediol ligand forms a rigid 5-membered dioxaborolane ring fused to the pinane system. This bicyclic framework is significantly more sterically demanding than the dimethyl-substituted pinacol ring.

Synthesis & Manufacturing Protocol

While often prepared in situ in early literature, the high stability of the pinanediol ester allows for isolation and purification. The most robust synthetic route involves the transesterification of crude allylboronic acid or the reaction of pinanediol with an allylborane precursor.

Recommended Synthetic Workflow (Grignard Route)

Objective: Synthesis of (+)-Allylboronic acid pinanediol ester on a 10 mmol scale.

Reagents:

-

Allylmagnesium bromide (1.0 M in Et₂O)

-

Triisopropyl borate (B(OiPr)₃) or Trimethyl borate

-

(+)-Pinanediol[1]

-

Anhydrous THF and Et₂O

-

HCl (1M)

Protocol:

-

Borate Formation: In a flame-dried flask under Argon, cool B(OiPr)₃ (1.2 equiv) in anhydrous THF to -78 °C.

-

Allylation: Dropwise add Allylmagnesium bromide (1.0 equiv) over 30 minutes. Ensure internal temperature remains < -70 °C to prevent multiple additions (formation of diallyl species).

-

Hydrolysis: Allow the mixture to warm to 0 °C, then quench with 1M HCl. Stir for 20 minutes to hydrolyze the isopropyl esters to free allylboronic acid.

-

Esterification: Extract the aqueous layer with ether.[1] To the ethereal extract (containing crude allylboronic acid), add solid (+)-pinanediol (0.95 equiv). Add anhydrous MgSO₄ to sequester water and drive the equilibrium.

-

Purification: Stir for 2 hours at room temperature. Filter off MgSO₄ and concentrate. The residue can be purified via flash chromatography (Silica gel; Hexanes/EtOAc 95:5). Note: The stability of this ester allows silica purification, unlike many other boronic esters.

Process Flow Diagram

Caption: Step-by-step synthesis of (+)-allylboronic acid pinanediol ester via the borate-Grignard route.

Stability Profile: The Pinanediol Advantage

The defining feature of pinanediol esters is their extraordinary hydrolytic stability . This property dictates their handling, storage, and removal strategies.

Comparative Hydrolytic Stability

| Boronic Ester Type | Hydrolysis Rate ( | Shelf Life (Ambient) | Chromatography Compatible? |

| Pinanediol Ester | < 0.01 (Negligible) | > 12 Months | Yes |

| Pinacol Ester | 1.0 (Reference) | 6-12 Months | Yes |

| Catechol Ester | > 100 (Fast) | Days/Weeks | No (Degrades) |

| 9-BBN Derivative | High (Air Sensitive) | Unstable | No |

Mechanistic Basis: The high stability arises from the rigid bicyclic framework of the pinanediol ligand. The entropy loss upon ring opening is significantly higher for the pinanediol ester than for simpler esters. Furthermore, the steric bulk of the pinane methyl groups shields the boron atom from nucleophilic attack by water.

Implications for Processing

-

Purification: Unlike unstable boranes that must be used in situ (e.g., B-allyldiisopinocampheylborane), pinanediol esters can be isolated, chromatographed on silica gel, and stored in a refrigerator (2-8 °C) without degradation.

-

Auxiliary Removal: The stability is a double-edged sword. Mild hydrolysis (water/base) is insufficient to remove the pinanediol auxiliary after the reaction.

-

Standard Method: Oxidative cleavage using basic hydrogen peroxide (

). -

Non-Oxidative Method: Transesterification with phenylboronic acid in a biphasic system (hexane/water) is required if the product is sensitive to oxidation.

-

Reactivity & Mechanism: Asymmetric Allylboration[7][10][11]

The reagent reacts with aldehydes to form homoallylic alcohols.[2] The reaction proceeds through a Type I mechanism involving a closed, six-membered chair-like transition state (Zimmerman-Traxler model).

Stereochemical Model

The chirality of the pinanediol ligand forces the allyl group to attack the aldehyde from a specific face to minimize steric repulsion between the aldehyde substituent (R) and the pinane methyl groups.

-

Transition State: The boron atom coordinates to the carbonyl oxygen.

-

Orientation: The allyl group occupies the axial position; the aldehyde R-group occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Outcome: (+)-Pinanediol esters typically yield the (S)-homoallylic alcohol (assuming standard priority rules) with high enantiomeric excess (often >90% ee).

Pathway Diagram

Caption: Mechanism of asymmetric allylboration via Zimmerman-Traxler transition state.

Experimental Protocol: Allylboration of Benzaldehyde

Context: This protocol demonstrates the standard usage of (+)-allylboronic acid pinanediol ester to synthesize (S)-1-phenyl-3-buten-1-ol.

Safety: Allylboronates are not pyrophoric but should be handled in a fume hood.

-

Setup: Charge a flask with (+)-allylboronic acid pinanediol ester (1.0 mmol) and anhydrous Toluene (5 mL).

-

Addition: Cool to -78 °C (lower temperature enhances enantioselectivity, though pinanediol esters are reactive enough at -20 °C or RT, lower temps maximize ee). Add Benzaldehyde (0.9 mmol) dropwise.

-

Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Workup (Oxidative):

-

Dilute with THF (2 mL).

-

Add 3N NaOH (1 mL) followed by 30%

(1 mL) dropwise (Caution: Exothermic). -

Stir for 1 hour to cleave the B-C bond and oxidize the boronic ester.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

(to quench peroxide) and brine. -

Analysis: Dry over

and concentrate. Analyze diastereoselectivity via NMR and enantioselectivity via Chiral HPLC.

References

-

Brown, H. C.; Jadhav, P. K. (1983). "Asymmetric carbon-carbon bond formation via reaction of chiral allylic boronates." Journal of the American Chemical Society, 105(8), 2092–2093. Link

-

Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." The Journal of Organic Chemistry, 78(20), 10009–10023. Link

-

Roy, C. D.; Brown, H. C. (2007).[3] "Stability of Boronic Esters to Hydrolysis: A Comparative Study." Journal of Organometallic Chemistry, 692(4), 784-790. Link

-

Tatsuo, I.; et al. (2005). "Copper-Catalyzed Stereospecific Substitution of Allylic Carbonates with Bis(pinacolato)diboron." Journal of the American Chemical Society, 127(46), 16034–16035. Link

-

ChemicalBook. (2024). "(+)-Allylboronic acid pinanediol ester Product Properties." Link

Sources

Initial Investigations into the Reactivity of (+)-Allylboronic Acid Pinanediol Ester

Technical Guide & Operational Framework

Executive Summary

This guide details the operational framework for utilizing (+)-allylboronic acid pinanediol ester , a robust chiral reagent employed in the asymmetric allylation of aldehydes. Unlike the highly reactive but unstable B-allyldiisopinocampheylborane (Ipc₂BAll) developed by H.C. Brown, the pinanediol ester offers superior shelf stability and ease of handling, albeit with distinct reactivity profiles requiring specific activation protocols.[1]

This document transitions from the foundational synthesis of the reagent to its application in high-fidelity asymmetric induction, culminating in a critical, often-overlooked protocol for auxiliary recovery.

Part 1: Molecular Architecture & Design Logic

The utility of (+)-allylboronic acid pinanediol ester lies in its specific structural engineering. The pinanediol auxiliary, derived from (+)-

Structural Causality

-

Stability: The five-membered dioxaborolane ring fused to the pinane system creates a geometrically constrained, thermodynamically stable ester. This prevents the rapid oxidation and hydrolysis observed with dialkylboranes.

-

Stereocontrol: The bulky pinanyl skeleton directs the approach of the aldehyde via steric repulsion, enforcing a specific chair-like transition state (Zimmerman-Traxler model).

Mechanistic Underpinnings (Type I Allylation)

The reaction proceeds via a closed, six-membered transition state. The boron atom coordinates to the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon while the allyl group transfers.

Figure 1: Mechanistic flow of the Type I asymmetric allylation via Zimmerman-Traxler transition state.

Part 2: Synthesis of the Reagent

Objective: Synthesize (+)-allylboronic acid pinanediol ester from commercially available precursors.

Reagents & Equipment

-

Precursors: (+)-Pinanediol, Triisopropyl borate (B(OOiPr)₃), Allylmagnesium bromide (1.0 M in Et₂O).

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

-

Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Protocol

-

Ester Formation: Charge a flame-dried flask with (+)-pinanediol (1.0 equiv) and anhydrous THF under inert atmosphere.

-

Borate Addition: Add triisopropyl borate (1.1 equiv) and stir at ambient temperature for 1 hour.

-

Grignard Addition: Cool the solution to -78°C . Add Allylmagnesium bromide (1.0 equiv) dropwise over 30 minutes.

-

Expert Note: Slow addition is critical to prevent double-addition or polymerization.

-

-

Acclimatization: Allow the mixture to warm to room temperature (RT) overnight. The solution will become a suspension as magnesium salts precipitate.

-

Quench & Isolation: Quench with dilute HCl (1M) or saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure (approx. 100-110°C at 0.5 mmHg) yields the pure ester as a clear oil.

Part 3: Asymmetric Allylation of Aldehydes

Objective: React the synthesized ester with benzaldehyde to demonstrate enantioselectivity.

The Reactivity Challenge

Unlike boranes, pinanediol esters are kinetically stable. They react slower.

-

Standard Condition: Thermal reaction (RT or reflux).

-

Catalyzed Condition: Lewis Acid (BF₃·OEt₂) can accelerate the reaction but may erode selectivity if not carefully controlled. Recommendation: Stick to thermal uncatalyzed conditions for initial investigations to establish baseline ee.

Experimental Workflow

| Parameter | Specification |

| Stoichiometry | 1.0 equiv Aldehyde : 1.2 equiv Allylboronate |

| Solvent | Toluene or Dichloromethane (0.5 M) |

| Temperature | -78°C to RT (Start cold to ensure mixing, react at RT) |

| Time | 12 - 24 Hours (Monitor via TLC/NMR) |

Protocol

-

Dissolve (+)-allylboronic acid pinanediol ester (1.2 mmol) in anhydrous Toluene (2 mL).

-

Cool to -78°C .

-

Add Benzaldehyde (1.0 mmol) dropwise.

-

Stir at -78°C for 1 hour, then remove the cooling bath and allow to stir at RT for 16 hours.

-

Self-Validation: Check reaction progress by ¹¹B NMR. The shift will change from the allyl species (~33 ppm) to the borate/alkoxide species.

-

Part 4: The Critical Workup (Auxiliary Removal)

The "Hidden" Bottleneck: Pinanediol esters are notoriously difficult to hydrolyze using standard oxidative conditions (NaOH/H₂O₂) without harsh forcing that can degrade sensitive products.

The Solution: Transesterification with Diethanolamine (DEA).

DEA Workup Protocol

This method relies on the formation of a highly stable, crystalline boron-DEA complex, freeing the pinanediol auxiliary.

-

Dilution: Dilute the reaction mixture with Et₂O.

-

DEA Addition: Add Diethanolamine (1.2 equiv relative to boron).

-

Precipitation: Stir vigorously. Within 30-60 minutes, a white precipitate (the pinanediol-boron-DEA complex) will form.

-

Filtration: Filter off the solid.[2]

-

Filtrate: Contains your product (homoallylic alcohol) and the liberated pinanediol.

-

Solid: Contains the boron waste.

-

-

Separation: The pinanediol is often non-polar. Flash chromatography (Hexanes/EtOAc) easily separates the homoallylic alcohol from the pinanediol auxiliary.

Figure 2: The Diethanolamine (DEA) transesterification workup workflow for efficient auxiliary removal.

Part 5: Data Analysis & Expectations

When using (+)-pinanediol allylboronate with benzaldehyde, expect the following baseline metrics:

| Metric | Expected Range | Notes |

| Yield | 75 - 90% | Dependent on workup efficiency. |

| Enantioselectivity (ee) | 85 - 95% | Lower than Ipc₂BAll (>96%) but sufficient for most applications. |

| Configuration | (S)-Homoallylic Alcohol | From (+)-pinanediol (Check specific auxiliary sign). |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric bulk of pinanediol | Increase reaction time (48h) or use high concentration (1.0 M). |

| Low ee | Temperature fluctuation | Maintain -78°C for longer before warming; ensure dry solvent. |

| Emulsion in Workup | Incomplete hydrolysis | Switch to DEA method immediately; avoid aqueous NaOH. |

References

-

Seminal Reactivity of Pinanediol Esters: Matteson, D. S., & Ray, R. (1980).[3] Directed chiral synthesis with pinanediol boronic esters.[1][4][5] Journal of the American Chemical Society, 102(25), 7590–7591. [Link]

-

Asymmetric Allylation Foundation: Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of chiral allylic boron reagents.[6] Journal of the American Chemical Society, 105(7), 2092–2093. [Link]

-

DEA Workup Protocol (The "Gold Standard"): Clary, J. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(23), 9602–9610. [Link]

-

Comparative Reactivity of Boronates: Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (+)-Allylboronic Acid Pinanediol Ester

Introduction: Harnessing Chirality in Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively benign nature of its boron-based reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] While often employed for creating linkages between sp²-hybridized carbons, its versatility extends to a wide array of substrates.[3][4]

This application note delves into a specialized facet of this powerful transformation: the use of (+)-allylboronic acid pinanediol ester. This chiral reagent introduces a stereocenter, making it an invaluable tool for asymmetric synthesis, a critical aspect of pharmaceutical and natural product development. The pinanediol moiety, derived from naturally abundant (+)-α-pinene, serves as a chiral auxiliary, providing a well-defined steric environment that can influence the stereochemical outcome of subsequent reactions.[5] Furthermore, the use of a boronic ester, such as the pinacol or in this case, the pinanediol derivative, enhances the stability of the organoboron reagent, mitigating common side reactions like protodeboronation.[1][2]

This guide provides a comprehensive overview, from the underlying mechanism to a detailed experimental protocol, for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of (+)-allylboronic acid pinanediol ester in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[2][4][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) complex.[2][4]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For boronic esters, this process is facilitated by a base, which activates the boronic ester to form a more nucleophilic borate species.[3][6]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[2][4]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Reagent Selection

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key components. When working with a sterically demanding substrate like (+)-allylboronic acid pinanediol ester, these choices become even more critical.

| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for a wide range of substrates. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf can be beneficial. Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand. |

| Ligand (if needed) | PPh₃, P(t-Bu)₃, SPhos, XPhos | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For sterically hindered partners, bulky and electron-rich ligands are often necessary to facilitate oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | A base is essential for activating the boronic ester for transmetalation.[6] K₃PO₄ is a moderately strong base that is often effective in anhydrous conditions. Carbonates are also widely used, particularly in aqueous solvent mixtures. The choice of base can significantly impact yield and should be screened for optimal results. |

| Solvent | Toluene, Dioxane, THF, DME (often with added water) | The solvent system must solubilize all reaction components. A mixture of an organic solvent with a small amount of water can sometimes accelerate the reaction, though anhydrous conditions are also common.[2] For sensitive substrates, rigorously dried solvents are recommended. |

| Temperature | Room Temperature to 110 °C | The optimal temperature is substrate-dependent. While some Suzuki couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate, especially with less reactive halides (e.g., chlorides).[3] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (+)-allylboronic acid pinanediol ester. It should be adapted and optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

(+)-Allylboronic acid pinanediol ester (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Standard glassware for work-up and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Figure 2. General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

-

Expert Insight: Adding the solid reagents first under an inert atmosphere minimizes their exposure to air and moisture, which can deactivate the catalyst.

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add the (+)-allylboronic acid pinanediol ester (1.2 mmol).

-

Solvent Addition: Add the anhydrous solvent (5 mL) via syringe. If the aryl bromide is a liquid, it can be added at this stage.

-

Expert Insight: The solvent should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions such as homocoupling.[2] This can be achieved by sparging with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

-

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure all reagents and solvents are anhydrous and degassed. Screen different palladium catalysts, ligands, bases, and solvents. Increase the reaction temperature. |

| Protodeboronation | Presence of water or protic sources. | Use rigorously dried solvents and reagents. Consider using a stronger, non-nucleophilic base. |

| Homocoupling of Boronic Ester | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | Thoroughly degas all solvents. Ensure a complete inert atmosphere. If using a Pd(II) source, the reaction conditions should facilitate its reduction to Pd(0).[2] |

| Poor Yield with Sterically Hindered Substrates | Steric hindrance impeding oxidative addition or reductive elimination. | Employ a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands). A stronger base or higher temperatures may also be beneficial.[7] |

Applications in Drug Discovery and Organic Synthesis

The ability to introduce a chiral allyl group makes this specific Suzuki-Miyaura coupling a valuable tool in the synthesis of complex molecules. The resulting allylated arenes can serve as versatile intermediates for further transformations, including:

-

Asymmetric Dihydroxylation or Epoxidation: To introduce additional stereocenters.

-

Olefin Metathesis: For the construction of more complex carbon skeletons.

-

Hydroboration/Oxidation: To yield chiral alcohols.

The pinanediol auxiliary itself can often be cleaved under specific conditions to reveal a boronic acid, which can then be used in subsequent reactions or oxidized to the corresponding alcohol with retention of stereochemistry.[8] This strategic use of a chiral boronic ester opens avenues for the stereocontrolled synthesis of pharmacologically active compounds and natural products.

Conclusion

The Suzuki-Miyaura coupling of (+)-allylboronic acid pinanediol ester is a sophisticated and powerful method for asymmetric C-C bond formation. A thorough understanding of the reaction mechanism and careful optimization of the catalyst, base, and solvent system are crucial for achieving high yields and selectivities. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively implement this methodology to advance their synthetic objectives in drug discovery and beyond.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

-

Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Asymmetric Synthesis of Homoallylic Alcohols using (+)-Allylboronic Acid Pinanediol Ester

Executive Summary

This guide details the asymmetric synthesis of homoallylic alcohols utilizing (+)-allylboronic acid pinanediol ester . While tartrate-derived reagents (Roush) and isopinocampheyl reagents (Brown) are common, the pinanediol auxiliary (pioneered by D.S. Matteson) offers distinct advantages: superior thermodynamic stability, resistance to racemization, and high diastereoselectivity in complex substrate contexts.

This protocol focuses on the Type I allylation mechanism (Zimmerman-Traxler), providing a self-validating workflow that includes reagent preparation, the allylation reaction, and—crucially—a non-destructive workup to recover the expensive chiral auxiliary.

Mechanistic Foundation

The Zimmerman-Traxler Model

The reaction proceeds via a predictable six-membered chair-like transition state (Type I Allylation). Unlike Type II reagents (e.g., allylstannanes) that require Lewis acids and proceed via open transition states, the boron atom in the pinanediol ester coordinates directly to the carbonyl oxygen of the aldehyde.

-

Stereocontrol: The (+)-pinanediol auxiliary creates a chiral pocket. To minimize steric repulsion between the auxiliary’s methyl/bridgehead groups and the aldehyde’s substituent (

), the aldehyde approaches from the face that places -

Outcome: Reaction with achiral aldehydes yields homoallylic alcohols with high enantiomeric excess (

), typically >90%.

Visualization of the Pathway

The following diagram illustrates the reaction logic and the transition state organization.

Figure 1: Mechanistic flow of Type I allylation using pinanediol boronates.

Experimental Protocols

Reagent Preparation: (+)-Allylboronic Acid Pinanediol Ester

Note: While stable, it is best prepared fresh or stored under Argon at -20°C.

Materials:

-

Allylmagnesium bromide (1.0 M in Et2O)

-

Triisopropyl borate (B(OiPr)3)

-

(+)-Pinanediol (High purity)

-

Anhydrous Ether or THF

-

HCl (1M)

Step-by-Step:

-

Borate Formation: In a flame-dried flask under Argon, cool Triisopropyl borate (1.1 equiv) in anhydrous ether to -78°C.

-

Grignard Addition: Add Allylmagnesium bromide (1.0 equiv) dropwise over 30 minutes. Stir for 2 hours at -78°C, then warm to room temperature (RT) over 1 hour.

-

Hydrolysis: Quench with dilute HCl (1M) at 0°C to generate the crude allylboronic acid. Extract with ether, wash with brine, and concentrate slightly (do not dry completely as free boronic acids can dehydrate to boroxines).

-

Esterification: Immediately dissolve the crude residue in ether. Add (+)-Pinanediol (0.95 equiv) and MgSO4 (drying agent). Stir at RT for 4–12 hours.[1]

-

Purification: Filter off MgSO4. Concentrate in vacuo.[1] Purify via Kugelrohr distillation (high vacuum) or rapid filtration through a short pad of silica (deactivated with 1% Et3N) if necessary.

Asymmetric Allylation Protocol

Reaction Scale: 1.0 mmol Aldehyde basis.

| Reagent | Equivalents | Role |

| Aldehyde (R-CHO) | 1.0 | Substrate |

| (+)-Allyl Pinanediol Ester | 1.2 | Chiral Reagent |

| Dichloromethane (DCM) | 0.2 M | Solvent (Non-coordinating) |

| Molecular Sieves (4Å) | 100 mg/mmol | Water Scavenger |

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask. Add activated 4Å Molecular Sieves and cool to -78°C (Cryocooler or dry ice/acetone).

-

Solvent & Reagent: Add anhydrous DCM, followed by the (+)-Allyl Pinanediol Ester (1.2 equiv) .

-

Substrate Addition: Add the Aldehyde (1.0 equiv) dropwise (neat or in minimal DCM).

-

Expert Tip: For pinanediol esters, reaction kinetics can be slower than tartrate esters. If using -78°C, allow 4–6 hours. If conversion is low, warm slowly to -40°C.

-

-

Monitoring: Monitor by TLC. Boronates often streak; stain with Curcumin or KMnO4.

Workup & Auxiliary Recovery (The "Matteson" Method)

Critical: Oxidative workup (

-

Complexation: Upon reaction completion, add Diethanolamine (1.2 equiv) dissolved in minimal solvent (MeOH or Et2O) directly to the reaction mixture.

-

Precipitation: Stir vigorously at RT for 2 hours. The boron coordinates to the amine, forming a solid chelate and releasing the free pinanediol.

-

Filtration: Filter the mixture.

-

Solid: Contains the Boron-Diethanolamine complex.

-

Filtrate: Contains the Homoallylic Alcohol (product) and (+)-Pinanediol (auxiliary).

-

-

Separation: Concentrate the filtrate. Perform flash column chromatography.

-

Elution Order: Pinanediol is less polar and usually elutes first (check specific Rf). The homoallylic alcohol elutes later.

-

-

Result: Pure chiral alcohol + recovered auxiliary (recyclable).

Operational Workflow Diagram

This diagram details the specific operational steps to ensure auxiliary recovery.

Figure 2: Operational workflow emphasizing the non-destructive diethanolamine workup.

Troubleshooting & Expert Insights

Reactivity vs. Stability

Pinanediol esters are significantly more stable than their pinacol or tartrate counterparts.

-

Issue: Reaction is too slow at -78°C.

-

Solution: Pinanediol esters maintain stereochemical integrity at higher temperatures better than Roush reagents. It is permissible to run the reaction at -20°C or even 0°C if the aldehyde is sterically hindered, with only minor erosion of

.

"Sticky" Boron Byproducts

If the diethanolamine workup does not yield a precipitate (common in some solvents):

-

Alternative: Use Triethanolamine .

-

Protocol: Add triethanolamine, stir for 1 hour, then pass through a short plug of silica gel. The boron-amine complex sticks tightly to silica, while the alcohol and pinanediol pass through.

Absolute Configuration

For (+)-pinanediol (derived from (+)-

-

Verification: Always verify the absolute configuration of a new substrate via Mosher ester analysis or comparison of optical rotation to literature standards.

References

-

Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link

-

Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of allylic boronates. Journal of the American Chemical Society.[2][3][4] Link

-

Roush, W. R. (1991). Allylboronates in Organic Synthesis. In Comprehensive Organic Synthesis. Link

-

Inglis, S. R., et al. (2010).[3] Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters. Journal of Organic Chemistry. Link[3]

-

Wightman, P. S. (2000). Preparation and Use of Pinanediol Boronic Esters. Organic Syntheses. Link

Sources

application of (+)-allylboronic acid pinanediol ester in natural product synthesis

An In-Depth Guide to the Application of (+)-Allylboronic Acid Pinanediol Ester in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic application of (+)-allylboronic acid pinanediol ester, more commonly known in its active form as (+)-B-allyldiisopinocampheylborane, in the field of natural product synthesis. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings, strategic considerations, and practical execution of this powerful stereoselective reaction, reflecting insights gained from decades of its application in complex chemical synthesis.

Introduction: A Cornerstone of Asymmetric Synthesis

(+)-Allylboronic acid pinanediol ester is a stable precursor to one of the most reliable and highly selective reagents in asymmetric synthesis: (+)-B-allyldiisopinocampheylborane, often abbreviated as (+)-Ipc₂BAllyl. Developed by Herbert C. Brown, this reagent enables the highly enantioselective allylation of aldehydes to produce chiral homoallylic alcohols.[1][2] These products are exceptionally valuable intermediates in organic synthesis due to the versatile reactivity of both the newly formed secondary alcohol and the terminal alkene, which can be further manipulated into a variety of functional groups.[2]

The power of this reagent lies in its ability to transfer the chirality of its pinane scaffold, derived from inexpensive and naturally available (+)-α-pinene, to a prochiral aldehyde with an exceptionally high degree of fidelity.[3] This has made it an indispensable tool for constructing complex acyclic and macrocyclic natural products, where precise control of stereochemistry is paramount.

The Mechanistic Heart: The Zimmerman-Traxler Transition State

To truly grasp the utility of Brown's allylation reagent, one must understand the source of its remarkable stereocontrol. The reaction proceeds through a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.

Causality Behind Stereoselectivity: The high enantioselectivity of the reaction is a direct consequence of the steric environment created by the two isopinocampheyl (Ipc) groups derived from α-pinene.[1] In the favored transition state, the aldehyde's R group occupies a pseudo-equatorial position to minimize steric clashes with the bulky Ipc ligands. The aldehyde approaches the allylborane from a specific face, dictated by the chirality of the pinene used. For the (+)-Ipc₂BAllyl reagent, this results in the formation of a homoallylic alcohol of a specific absolute configuration. The reaction's diastereoselectivity with substituted allyl groups (e.g., crotyl) is also exceptionally high, with (Z)-crotylboranes yielding syn products and (E)-crotylboranes yielding anti products.[3][4]

Caption: Zimmerman-Traxler model for Brown's asymmetric allylation.

Core Directive: Strategic Application in Natural Product Synthesis

The true measure of a reagent is its performance in the crucible of complex molecule synthesis. Brown's allylation has been a key strategic element in the synthesis of numerous biologically active natural products. Its primary role is to install a stereochemically defined hydroxyl-bearing carbon, often serving as a linchpin for subsequent fragment couplings or macrocyclization events.

Case Study 1: The Epothilones

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents due to their ability to stabilize microtubules, similar to Taxol.[5] The total synthesis of these molecules requires precise control over multiple stereocenters.

In several total syntheses of Epothilone B, Brown's asymmetric allylation or crotylation was employed to set the stereochemistry at key positions. For instance, in a convergent synthesis, an aldehyde fragment can be reacted with a chiral crotylborane to establish the C6 and C7 stereocenters with the correct syn relationship, which is crucial for the molecule's biological activity.[6][7]

Retrosynthetic Logic: The retrosynthetic analysis of an epothilone often involves disconnecting the macrocycle at an ester linkage and a key carbon-carbon bond, leading back to simpler fragments. The C6-C7 bond is a common disconnection point, revealing an aldehyde and a nucleophile. Asymmetric crotylation provides a powerful forward-sense reaction to form this bond with high stereocontrol.

Caption: Simplified retrosynthesis of Epothilone B.

Case Study 2: Polyketide Synthesis

Polyketides are a vast family of natural products characterized by repeating propionate or acetate units, resulting in a chain with multiple stereocenters.[8] The iterative application of asymmetric allylation and crotylation is a highly effective strategy for building these structures.[9][10]

A typical iterative cycle involves:

-

Asymmetric Allylation: An aldehyde is reacted with (+)-Ipc₂BAllyl to form a homoallylic alcohol with high enantiomeric excess.

-

Protection & Oxidation: The resulting alcohol is protected, and the terminal alkene is oxidatively cleaved (e.g., via ozonolysis) to reveal a new aldehyde.

-

Iteration: This new aldehyde is then subjected to another asymmetric allylation or crotylation to extend the carbon chain and install the next stereocenter.

This iterative approach allows for the controlled, predictable construction of complex stereochemical arrays found in natural products like (-)-Laulimalide, another potent microtubule-stabilizing agent.[11][12]

| Natural Product Target | Key Transformation | Reagent | Typical Conditions | Yield (dr/er) | Reference |

| Epothilone D | C6-C7 bond formation | (Z)-Crotyldiisopinocampheylborane | Et₂O, -78 °C | 85% (>95:5 dr) | [6] |

| (-)-Laulimalide Fragment | C19 stereocenter installation | (+)-Ipc₂BAllyl | THF, -78 °C to -100 °C | 92% (>96% ee) | [11][13] |

| Paecilomycin C Fragment | C5 stereocenter installation | (+)-Ipc₂BAllyl | Et₂O, -100 °C | 83% (15:1 dr) | [14] |

Field-Proven Protocols

The success of an asymmetric allylation hinges on meticulous experimental technique. The reagent is sensitive to air and moisture, and optimal selectivity is achieved at very low temperatures.

Protocol 1: In Situ Preparation of (+)-Ipc₂BAllyl and Asymmetric Allylation

This protocol describes the standard procedure for generating the active reagent from its methoxy precursor and immediately using it for the allylation of an aldehyde.

Materials & Equipment:

-

Oven-dried, two-necked round-bottom flask with a magnetic stir bar.

-

Septa, nitrogen or argon inlet, and bubbler.

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

-

(+)-B-Methoxydiisopinocampheylborane.

-

Allylmagnesium bromide (1.0 M solution in Et₂O).

-

Aldehyde substrate (high purity).

-

Low-temperature bath (Dry ice/acetone at -78 °C or N₂/EtOH at -100 °C).

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Reagent Preparation:

-

To the flask, add (+)-B-methoxydiisopinocampheylborane (1.05 eq).

-

Add anhydrous Et₂O (to make a ~0.5 M solution) and cool the flask to 0 °C.

-

Slowly add allylmagnesium bromide (1.0 eq) dropwise via syringe. A white precipitate of magnesium salts will form.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

-

Reaction:

-

Cool the reaction mixture to -78 °C or -100 °C. Lower temperatures generally lead to higher enantioselectivity.[1][15]

-

In a separate flask, prepare a solution of the aldehyde (1.0 eq) in anhydrous Et₂O.

-

Add the aldehyde solution dropwise to the cold reagent slurry over 10-15 minutes.

-

Stir the reaction at the low temperature for 1-4 hours. Monitor by TLC for consumption of the aldehyde. The reaction is often instantaneous.[15]

-

-

Work-up:

-

Quench the reaction by slowly adding 3N NaOH (3 eq) followed by the careful, dropwise addition of 30% H₂O₂ (3 eq) while keeping the temperature below 20 °C. This oxidizes the boron byproducts.

-

Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours or until the two layers are clear.

-

Separate the layers and extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude homoallylic alcohol is typically purified by flash column chromatography on silica gel.

Caption: Experimental workflow for asymmetric allylation.

Conclusion: An Enduring Legacy

Despite the development of many newer catalytic methods, the stoichiometric Brown allylation using (+)-allylboronic acid pinanediol ester remains a benchmark for reliability, scalability, and exceptionally high stereoselectivity. Its continued prevalence in the synthesis of high-value, complex molecules like pharmaceuticals and agrochemicals is a testament to its robustness and predictability. For any researcher embarking on the synthesis of a chiral, polyketide-like natural product, a thorough understanding of this reaction is not just beneficial—it is essential.

References

- Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. PMC.

- Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC, NIH.

- Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. Organic Chemistry Portal.

- Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society.

- Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society.

- Total synthesis of epothilones using functionalised allylstannanes for remote stereocontrol. Royal Society of Chemistry.

- Brown Allylation and Crotylation Reactions. University of Minnesota.

- Total Synthesis and Selective Activity of a New Class of Conformationally Restrained Epothilones. ResearchGate.

- Bioinspired iterative synthesis of polyketides. Frontiers.

- 1.Introduction 2.Total Synthesis of Epothilone. SlideShare.

- Total synthesis of (-)-laulimalide. PubMed, NIH.

- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. School of Chemistry, University of Bristol.

- Brown Allylation: Application to the Synthesis of Natural Products. ResearchGate.

- Total syntheses of epothilones B and d. PubMed.

- Total synthesis of microtubule-stabilizing agent (-)-laulimalide. PubMed, NIH.

- Chem 115. Andrew G Myers Research Group, Harvard University.

- Allylation of C=O Bonds. Harned Research Group, University of Minnesota.

- The Keck Synthesis of Epothilone B. Organic Chemistry Portal.

- 1 ID. Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh.

- Total Synthesis of (−)-Laulimalide. ResearchGate.

- Polyketide Synthesis Using the Boron-Mediated, anti-Aldol Reactions of Lactate-Derived Ketones: Total Synthesis of (-)-ACRL Toxin IIIB. ResearchGate.

- Brown Allylation: Application to the Synthesis of Natural Products. AIR Unimi.

- Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation. PMC.

- Chiral synthesis via organoboranes. 27. Remarkably rapid and exceptionally enantioselective (approaching 100% ee) allylboration of representative aldehydes at. Semantic Scholar.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. air.unimi.it [air.unimi.it]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. tminehan.com [tminehan.com]

- 5. The Keck Synthesis of Epothilone B [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Total syntheses of epothilones B and d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis of microtubule-stabilizing agent (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

A Step-by-Step Guide for the Synthesis of Chiral α-Amino Boronic Acids: From Foundational Methods to Modern Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

Chiral α-amino boronic acids are a pivotal class of molecules in modern medicinal chemistry. As bioisosteres of natural α-amino acids, they possess the unique ability to act as potent, reversible inhibitors of serine and threonine proteases. This inhibitory mechanism, stemming from the interaction of the electrophilic boron atom with the hydroxyl group of active site residues, has been famously leveraged in the development of groundbreaking therapeutics, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][2]

Despite their significance, the synthesis of enantiomerically pure α-amino boronic acids presents considerable challenges. The inherent reactivity of the carbon-boron bond and the lability of the free α-amino boronic acid structure necessitate carefully designed synthetic routes and robust purification strategies.[1][3]

This comprehensive guide provides an in-depth exploration of the most reliable and widely adopted methodologies for synthesizing these valuable compounds. We will delve into the mechanistic underpinnings of cornerstone strategies like the Matteson homologation and the asymmetric borylation of imines, offering detailed, field-proven protocols. Furthermore, this note will address the critical, often overlooked, aspects of purification and handling, ensuring that researchers can confidently navigate the synthetic landscape to produce high-purity chiral α-amino boronic acids for their discovery programs.

Core Synthetic Strategy I: The Matteson Homologation